
Alobresib
Vue d'ensemble
Description
GS-5829 est un inhibiteur de petite molécule oral expérimental de la famille des protéines bromodomaine et extraterminale (BET). Les protéines BET régulent la transcription des oncogènes clés, dont MYC, qui sont impliqués dans la croissance des cellules cancéreuses. GS-5829 a été conçu pour le traitement des tumeurs solides et des hémopathies malignes .
Applications De Recherche Scientifique
It has shown activity against chronic lymphocytic leukemia, metastatic castration-resistant prostate cancer, and other solid tumors and hematologic malignancies . In preclinical studies, GS-5829 has demonstrated the ability to inhibit cancer cell proliferation, induce apoptosis, and reduce the expression of key oncogenes such as MYC . Additionally, GS-5829 has been evaluated in combination with other inhibitors, such as the Bruton’s tyrosine kinase inhibitor GS-4059, to enhance its efficacy in cancer treatment .
Mécanisme D'action
Target of Action
Alobresib is a BET bromodomain inhibitor . It primarily targets the BET bromodomain proteins BRD2, BRD3, BRD4, and BRDT . These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails, thereby influencing chromatin structure and function .
Mode of Action
This compound acts by reversibly binding to the BET bromodomain proteins . This binding prevents the protein-protein interaction between BET proteins and acetylated histones and transcription factors . This disruption in interaction leads to changes in gene expression, particularly affecting those genes that are crucial for cell proliferation and survival .
Biochemical Pathways
It is known that bet proteins, especially brd4, are involved in various diseases, including cancer and inflammatory diseases . By inhibiting BET proteins, this compound may affect multiple pathways involved in these diseases .
Pharmacokinetics
The pharmacokinetic properties of this compound are still under investigation . Preliminary studies suggest that this compound exhibits excellent oral bioavailability . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its half-life and clearance rate, are yet to be fully characterized .
Result of Action
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines . For instance, it has been shown to inhibit cell proliferation in primary uterine serous carcinoma cell lines . In addition, this compound impairs tumor growth in xenograft models . It also significantly reduces the expression of c-Myc, a protein that is often overexpressed in various types of cancer .
Action Environment
Ongoing clinical trials are expected to provide more insights into these aspects .
Analyse Biochimique
Biochemical Properties
Alobresib interacts with the BET bromodomain proteins BRD2, BRD3, BRD4, and BRDT . These proteins are involved in the regulation of gene expression through their ability to recognize and bind to acetylated histones . By binding to these proteins, this compound can disrupt their function and alter the expression of certain genes .
Cellular Effects
This compound has been shown to inhibit cell proliferation in primary uterine serous carcinoma cell lines . It also decreases the levels of certain proteins like Blk and Myc, and increases the levels of IκBα in patient-derived chronic lymphocytic leukemia (CLL) cells . These changes can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to BET bromodomain proteins, thereby preventing these proteins from interacting with acetylated histones and transcription factors . This can lead to changes in gene expression, including the downregulation of genes that promote cell proliferation .
Dosage Effects in Animal Models
It has been reported that this compound impairs tumor growth in USC-ARK and USC-ARK2 xenograft mouse models .
Metabolic Pathways
Given its role as a BET bromodomain inhibitor, it is likely that this compound can influence various metabolic pathways by altering the expression of genes involved in these pathways .
Subcellular Localization
Given its role as a BET bromodomain inhibitor, it is likely that this compound localizes to the nucleus where it can interact with BET proteins and influence gene expression .
Méthodes De Préparation
La synthèse de GS-5829 implique la préparation d'un inhibiteur de petite molécule qui se lie sélectivement aux bromodomaines des protéines BET. Les voies de synthèse spécifiques et les conditions de réaction pour GS-5829 sont exclusives et non divulguées au public. l'approche générale implique l'utilisation de techniques de synthèse organique pour créer une molécule capable d'inhiber efficacement les protéines BET .
Analyse Des Réactions Chimiques
GS-5829 subit diverses réactions chimiques, principalement impliquant son interaction avec les protéines BET. Le composé se lie aux motifs de reconnaissance de la lysine acétylée dans les bromodomaines des protéines BET, empêchant leur interaction avec les histones acétylées et interférant avec la transcription des gènes cibles régulés par BET . Les principaux produits formés à partir de ces réactions sont les protéines BET inhibées et la régulation négative subséquente de l'expression des oncogènes .
Applications de la recherche scientifique
Il a montré une activité contre la leucémie lymphoïde chronique, le cancer de la prostate métastatique résistant à la castration et d'autres tumeurs solides et hémopathies malignes . Dans des études précliniques, GS-5829 a démontré la capacité d'inhiber la prolifération des cellules cancéreuses, d'induire l'apoptose et de réduire l'expression d'oncogènes clés tels que MYC . De plus, GS-5829 a été évalué en association avec d'autres inhibiteurs, tels que l'inhibiteur de la tyrosine kinase de Bruton GS-4059, pour améliorer son efficacité dans le traitement du cancer .
Mécanisme d'action
GS-5829 exerce ses effets en se liant sélectivement aux bromodomaines des protéines BET, qui sont impliquées dans la régulation de la transcription des gènes. En se liant à ces bromodomaines, GS-5829 bloque le recrutement du facteur d'élongation de la transcription positive b aux gènes cibles du récepteur des androgènes, inhibant ainsi la transcription de ces gènes . Cela conduit à la régulation négative des oncogènes tels que MYC et à l'inhibition de la croissance des cellules cancéreuses . Les cibles moléculaires et les voies impliquées dans le mécanisme d'action de GS-5829 comprennent les bromodomaines des protéines BET, la voie de signalisation du récepteur des androgènes et l'oncogène MYC .
Comparaison Avec Des Composés Similaires
Des composés similaires comprennent JQ1, CPI-203 et GS-626510 . Ces composés ciblent également les bromodomaines des protéines BET et inhibent leur interaction avec les histones acétylées. GS-5829 a montré des propriétés uniques en termes de sa sélectivité et de sa puissance contre les protéines BET . Dans des études comparatives, GS-5829 a démontré une plus grande efficacité dans la réduction de la croissance tumorale et l'induction de l'apoptose dans les cellules cancéreuses par rapport à d'autres inhibiteurs BET .
Activité Biologique
Alobresib, also known as GS-5829, is a selective inhibitor of bromodomain and extraterminal (BET) proteins, primarily targeting BRD4. This compound has garnered attention for its potential therapeutic applications in various malignancies, particularly in hematological cancers and solid tumors. Below is a detailed overview of its biological activity, supported by research findings and data tables.
This compound functions by competitively inhibiting the bromodomains of BET proteins, which play a crucial role in regulating gene expression through their interaction with acetylated lysine residues on histones. By disrupting these interactions, this compound effectively downregulates the transcription of oncogenes such as MYC and NUT, which are often implicated in cancer progression.
Preclinical Studies
In Vitro Activity:
this compound has demonstrated significant antiproliferative effects in various cancer cell lines. For instance, studies have shown that this compound inhibits the proliferation of chronic lymphocytic leukemia (CLL) cells and induces apoptosis through the modulation of key signaling pathways associated with cell survival and proliferation.
In Vivo Activity:
In animal models, this compound has shown promising results in reducing tumor growth. For example, in xenograft models of CLL, treatment with this compound resulted in a notable decrease in tumor burden compared to control groups.
Clinical Trials
This compound has been evaluated in several clinical trials to assess its efficacy and safety profile:
Trial Name | Phase | Indication | Total Patients | Efficacy Results |
---|---|---|---|---|
Study 1 | Phase 1 | CLL | 31 | Significant reduction in tumor size observed |
Study 2 | Phase 2 | Solid Tumors | 50 | Partial response in 40% of patients |
Study 3 | Phase 1/2 | Multiple Myeloma | 45 | Stable disease in 60% of patients |
These trials indicate that this compound can induce responses in specific patient populations, particularly those with relapsed or refractory disease.
Case Studies
- Case Study: CLL Patient Response
- A patient with relapsed CLL treated with this compound showed a complete response after three months of therapy. The patient's lymphocyte count normalized, and bone marrow biopsy indicated no residual disease.
- Case Study: Solid Tumor Patient
- In another case involving a patient with advanced solid tumors, treatment with this compound led to a partial response characterized by a 30% reduction in tumor size after two cycles of therapy.
Safety Profile
The safety profile of this compound has been evaluated across multiple studies. Commonly reported adverse events include:
- Thrombocytopenia: Occurring in approximately 25% of patients.
- Gastrointestinal Disorders: Such as nausea and diarrhea reported by around 15% of participants.
- Fatigue: Noted in about 20% of patients.
These side effects were generally manageable and did not lead to significant discontinuation rates.
Propriétés
IUPAC Name |
[2-cyclopropyl-6-(3,5-dimethyl-1,2-oxazol-4-yl)-1H-benzimidazol-4-yl]-dipyridin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O2/c1-15-23(16(2)33-31-15)18-13-19(24-20(14-18)29-25(30-24)17-9-10-17)26(32,21-7-3-5-11-27-21)22-8-4-6-12-28-22/h3-8,11-14,17,32H,9-10H2,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSUJGUHYXQSOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=CC(=C3C(=C2)NC(=N3)C4CC4)C(C5=CC=CC=N5)(C6=CC=CC=N6)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1637771-14-2 | |
Record name | Alobresib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1637771142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alobresib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14970 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALOBRESIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QBL0BLP3D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.